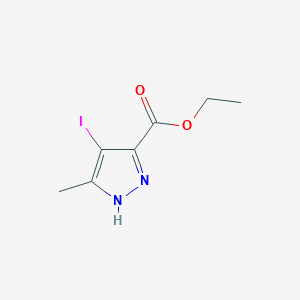

ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

概要

説明

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1019403-26-9 . It has a molecular weight of 280.07 . The IUPAC name for this compound is ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The InChI code for ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is 1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) .Chemical Reactions Analysis

Pyrazoles, including ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate, can undergo various chemical reactions . For example, iodine can catalyze a cascade reaction between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .Physical And Chemical Properties Analysis

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a powder that is stored at room temperature .科学的研究の応用

Synthesis and Structural Diversity

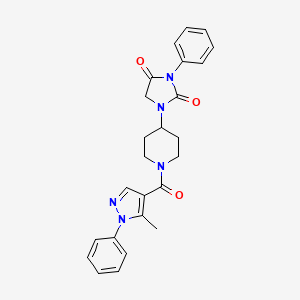

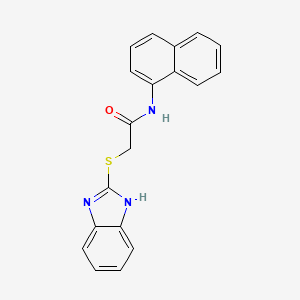

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, this compound has been utilized in the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine derivatives through condensation with activated carbonyl groups, showcasing its utility in preparing N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015). Additionally, it has been incorporated into the construction of d10 metal coordination polymers, demonstrating its versatility in assembling complex chiral and achiral structures with potential applications in materials science (Cheng et al., 2017).

Corrosion Inhibition

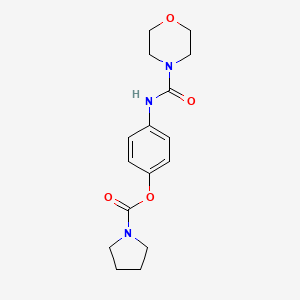

Research has also explored derivatives of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate as novel corrosion inhibitors. For example, pyranpyrazole derivatives have shown significant effectiveness in protecting mild steel in industrial pickling processes, highlighting the compound's relevance in industrial applications and material preservation (Dohare et al., 2017).

Luminescence and Thermal Properties

The structural and luminescence properties of coordination polymers derived from this compound have been investigated, revealing insights into their thermal stability and potential for use in luminescent materials (Cheng et al., 2017). These findings contribute to the understanding of the material properties of pyrazole-based compounds and their applications in the development of new luminescent materials.

Crystal Structure Analysis

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate and its derivatives have been subject to crystal structure analysis to better understand their molecular configurations. Studies such as the one by Viveka et al. have detailed the synthesis, characterization, and single crystal X-ray diffraction analysis of related pyrazole esters, providing valuable information on their structural characteristics (Viveka et al., 2016).

Safety and Hazards

特性

IUPAC Name |

ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFPQKKHIGHBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide](/img/structure/B2616425.png)

![1-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2616426.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2616428.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2616431.png)

![11-(4-Butoxyphenyl)-4-ethyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2616432.png)

![2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B2616433.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2616439.png)

![Methyl 2-[2-(dimethylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B2616442.png)

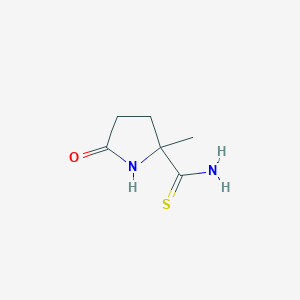

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide](/img/structure/B2616443.png)